N-Phenyl-2-aminothiazole
Overview
Description
N-Phenyl-2-aminothiazole is a chemical compound that belongs to the class of organic compounds known as aminothiazoles. These compounds contain an aminothiazole ring, which is a five-membered heterocycle containing both nitrogen and sulfur atoms. N-Phenyl-2-aminothiazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry, due to their biological activities such as antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of N-Phenyl-2-aminothiazole derivatives often involves condensation reactions. For instance, substituted benzaldehydes can be reacted with 2-amino-5-nitrothiophenol to yield nitro derivatives, which are then reduced to amino derivatives . Another approach involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, N-phenyl-2-amino-4,5-dihydrothiazoles can be synthesized by treating benzylamines with 2-methylthio-4,5-dihydrothiazole or by acid-catalyzed cyclization of N-(2-hydroxyethyl)thioureas .
Molecular Structure Analysis
The molecular structure of N-Phenyl-2-aminothiazole derivatives has been investigated using various spectroscopic methods. For example, N,N-Disubstituted 2-aminothiazole-5-carbaldehydes have been examined by infrared and nuclear magnetic resonance spectrometry, revealing that the aldehyde group adopts an O,S-syn-conformation and that there is a mesomeric interaction between the functional groups of the molecule .
Chemical Reactions Analysis
N-Phenyl-2-aminothiazole derivatives can undergo various chemical reactions. In acidic media, 2-aminobenzothiazoles react with phenyl glycidyl ether at the ring nitrogen atom, while in alkaline media, the reaction occurs at the exocyclic nitrogen atom . These reactions can be used to further modify the structure of N-Phenyl-2-aminothiazole derivatives for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Phenyl-2-aminothiazole derivatives have been studied extensively. These compounds have been found to exhibit cytostatic activities against various human cancer cell lines . The antitumor properties of certain derivatives, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have been highlighted due to their potent and selective inhibitory activity against lung, colon, and breast cancer cell lines . Moreover, the crystal structure of a related compound, 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole, has been determined, showing extensive intermolecular hydrogen bonding . The polymers derived from aminothiazoles have been synthesized and characterized, revealing their polyconjugated structures and potential for use in materials science .
Scientific Research Applications
Antiprion Activity
2-Aminothiazoles, including N-Phenyl-2-aminothiazole derivatives, have shown promise in treating prion diseases. Studies have focused on improving the potency and physicochemical properties of these compounds, especially their ability to reach high concentrations in the brain. One such derivative demonstrated significant efficacy in prion-infected neuroblastoma cells and achieved high brain concentrations in animal models, suggesting its potential as a therapeutic lead for prion diseases (Gallardo-Godoy et al., 2011).
Anticancer and Antitumor Properties
Recent developments in medicinal chemistry have highlighted the 2-aminothiazole core as an active pharmacophore, with various 2-aminothiazole-based compounds showing potential in anticancer and antitumor therapies. These compounds have been explored for their efficacy in these therapeutic areas, leading to the identification of new 2-aminothiazoles with promising activity (Das et al., 2016). Additionally, substituted 4-aryloxy- and 4-arylsulfanyl-phenyl-2-aminothiazoles have been synthesized and evaluated for their cytotoxic activity against various human breast cancer cell lines, showing significant inhibitory effects (Gorczynski et al., 2004).
Antimicrobial Activities
Aminothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant activity against various bacteria and fungi, and even against Mycobacterium tuberculosis, indicating their potential in antimicrobial therapies (Samadhiya et al., 2011).
Application in Polymer Synthesis
2-Aminothiazole-based polymers, synthesized through chemical oxidative polymerization, have been investigated for various applications. These polymers display unique properties such as solubility, thermal stability, and electrical conductivity, making them suitable for use in various industrial and technological applications (Yıldırım & Kaya, 2012).
Broad Biological Activities
The 2-aminothiazole scaffold has been a focal point in drug development due to its various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This versatility has led to a wide range of 2-aminothiazole-based derivatives being used in treating various diseases, driving significant innovation in their structural variations (Elsadek et al., 2021).
Promiscuity in Drug Discovery
2-Aminothiazoles, including N-Phenyl-2-aminothiazole derivatives, have been identified as frequent-hitting fragments in biophysical bindingassays, making them significant in the context of fragment-based drug discovery. However, their promiscuous nature and challenges in optimization into lead compounds need careful consideration (Devine et al., 2015).
Synthesis and Structural Studies
Various studies have been conducted on the synthesis and structural characterization of aminothiazole derivatives. These studies not only involve the development of new synthetic methods but also explore the physical and chemical properties of these compounds, contributing to a better understanding of their potential applications in different fields (Gillon et al., 1983).
Safety And Hazards
Future Directions
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . This has led to their wide innovations and structural variations have produced attention amongst medicinal chemists .
properties
IUPAC Name |
N-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVGQYZRJXSMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902615 | |
Record name | NoName_3153 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-aminothiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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